2-Methoxy-3-nitrobenzoic acid
Overview
Description
2-Methoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It is also known by other names such as 2-Nitro-3-methoxybenzoic acid, Benzoic acid, 3-methoxy-2-nitro-, and m-Anisic acid, 2-nitro- .
Synthesis Analysis
The synthesis of 2-Methoxy-3-nitrobenzoic acid involves reacting 3-nitro-o-xylene with manganese acetate, cobalt acetate, n-hexanoic acid, and hydrogen peroxide. The reaction is kept at 60 °C for 12 hours. When the raw material 3-nitro-o-xylene remains less than 2%, aqueous sodium hydroxide solution is added to the reaction system. The aqueous layer is then adjusted to pH 2 with hydrochloric acid. The desired product of 2-methyl-3-nitrobenzoic acid is obtained by suction filtration .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-nitrobenzoic acid can be represented by the InChI string: InChI=1S/C8H7NO5/c1-14-6-4-2-3-5 (8 (10)11)7 (6)9 (12)13/h2-4H,1H3, (H,10,11) . The molecular weight of the compound is 197.1449 .Physical And Chemical Properties Analysis
2-Methoxy-3-nitrobenzoic acid has a melting point of 253-257 °C . It is soluble in methanol . The compound is more acidic than benzoic acid due to the presence of the electron-withdrawing nitro group .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : In the synthesis of complex organic compounds, 2-methoxy-3-nitrobenzoic acid derivatives play a role. For instance, a study demonstrates the synthesis of derivatives like 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, highlighting the chemical versatility of methoxy-nitrobenzoic acids (Havaldar, Bhise, & Burudkar, 2004).
Nitro Group Reduction : Another study focuses on the reduction of the nitro group in 2-methoxy-5-nitrobenzoic acid, exploring different methods like hydrazine hydrate reduction and catalytic reduction, indicating its significance in chemical transformations (Song, 2011).
Thermodynamic Properties : Research on the thermodynamic properties of methoxy-nitrobenzoic acids, including enthalpies of combustion and sublimation, provides essential insights into their physical chemistry (Silva et al., 1999).
Biological and Environmental Interactions
Antibacterial Activity : Methoxy-nitrobenzoic acid derivatives have been tested for antibacterial activity, indicating their potential applications in the development of new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).
Plant Chlorosis Induction : Certain derivatives of methoxy-nitrobenzoic acid have been studied for their ability to induce chlorosis in plants, suggesting potential uses in agricultural research (Dimmock, 1967).
Sulfhydryl Group Determination : A derivative of nitrobenzoic acid has been synthesized for determining sulfhydryl groups in biological materials, highlighting its utility in bioanalytical chemistry (Ellman, 1959).
Material Science and Engineering
Polyaniline Doping : In the field of conductive polymers, substituted benzoic acids, including methoxy-nitrobenzoic acids, have been used as dopants for polyaniline, showing their significance in material science (Amarnath & Palaniappan, 2005).
Photochemical Applications : Methoxy-nitrobenzoic acid derivatives have been investigated in photochemistry studies, particularly in surface-enhanced Raman scattering (SERS) (Franzke & Wokaun, 1992).
Safety and Hazards
When handling 2-Methoxy-3-nitrobenzoic acid, it is advised to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
Nitrobenzoic acids are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzoic acids, in general, are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The presence of the nitro group on the benzoic acid ring can potentially influence the electron distribution within the molecule, affecting its reactivity .
Biochemical Pathways
Nitrobenzoic acids are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 19714 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Nitrobenzoic acids are known to participate in various chemical reactions, which could potentially lead to changes at the molecular and cellular levels .
properties
IUPAC Name |
2-methoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYODOBBOEWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475856 | |
Record name | 2-METHOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40751-88-0 | |
Record name | 2-METHOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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